molecular formula C11H11N5OS B2994692 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1797874-67-9

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2994692
CAS No.: 1797874-67-9
M. Wt: 261.3
InChI Key: YVHFICZJPVKJLT-UHFFFAOYSA-N
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Description

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C11H11N5OS and its molecular weight is 261.3. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Ultrasonic-Assisted Synthesis : An efficient ultrasonic-assisted synthesis method was developed for the preparation of dihydropyrimidinone derivatives. This method utilized a tri-component reaction of ethyl acetoacetate, aldehydes, and thiourea in the presence of modified montmorillonite nanostructure as a catalyst. The synthesis under ultrasonic irradiation at ambient temperature offered excellent yields in short reaction times, demonstrating the compound's versatility in organic synthesis (Darehkordi & Ghazi, 2015).

Antimicrobial and Antioxidant Activities : A study on the synthesis of new 7-thioxosubstituted [1,3]thiazolo[3,2-c]pyrimidines evaluated their antimicrobial and antioxidant activities. The findings indicated significant antibacterial effects, with some derivatives showing activity close to the control drug vancomycin. This highlights the potential for further structural modification to enhance antioxidant effects (Litvinchuk et al., 2021).

Ring-Opening and Rearrangement Reactions : A study explored the ring-opening and rearrangement reactions of thiadiazolo- and triazolopyrimidin-derivatives, shedding light on the chemical reactivity and transformation pathways of such compounds under various conditions. This research provides valuable insights into the structural manipulations possible with pyrimidinone derivatives, expanding their utility in synthetic chemistry (Okabe, Taniguchi, & Maekawa, 1974).

Pharmacological Potential

Anti-Breast Cancer Agents : The synthesis of novel thiadiazoles bearing a pyrido[2,3-d]pyrimidinone moiety was explored for their potential as anti-breast cancer agents. Some synthesized compounds showed powerful activity against the MCF-7 cell line, indicating the significant therapeutic potential of these derivatives in cancer treatment (Gomha et al., 2017).

Antimicrobial and Anticancer Agents : Another study reported the synthesis of pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, showing potential as antimicrobial and anticancer agents. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5OS/c1-7-10(18-15-14-7)11(17)16-3-2-9-8(5-16)4-12-6-13-9/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHFICZJPVKJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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